7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Overview
Description
7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The exact mode of action of 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Triazole compounds are known to interact with their targets, leading to various changes in the biological system .
Biochemical Pathways
The specific biochemical pathways affected by 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Result of Action
The molecular and cellular effects of the action of 7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile Triazole compounds are known to exhibit a range of biological activities, suggesting that they may have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-assisted methods. The process is eco-friendly, as it does not require catalysts or additives, and demonstrates good functional group tolerance . The scalability and efficiency of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investig
Biological Activity
Overview
7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structure includes a triazole ring fused with a pyridine ring, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly those related to inflammation and cancer.
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets, including enzymes and receptors. Triazole compounds like this one are known to modulate key biochemical pathways by binding to specific proteins involved in processes such as inflammation and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes that play crucial roles in inflammatory responses.
- Receptor Modulation: It has shown potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological functions.
Biological Activity Data
Research indicates that this compound exhibits several pharmacological properties:
Biological Activity | Description | Reference |
---|---|---|
Anticancer | Inhibits cancer cell proliferation in vitro. | |
Anti-inflammatory | Modulates inflammatory pathways, potentially reducing inflammation. | |
Antimicrobial | Exhibits activity against certain microbial strains. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies:
- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
- Receptor Interaction:
-
Inflammation Pathway Modulation:
- Another study focused on its anti-inflammatory properties, revealing that the compound could inhibit pro-inflammatory cytokine production in macrophages. This suggests its potential therapeutic application in inflammatory diseases.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step processes including microwave-assisted methods that enhance yield and purity while being environmentally friendly.
Synthetic Route Overview:
- Starting materials: Enaminonitriles and benzohydrazides.
- Reaction conditions: Microwave-mediated synthesis for rapid formation.
- Final product: Characterized using NMR and mass spectrometry techniques.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4/c1-2-3-4-5-17-21-18-16(12-20)15(10-11-23(18)22-17)13-6-8-14(19)9-7-13/h6-11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAZSZDOURUFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.